

IUPAC name for 4-Butoxy-2,3-difluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Butoxy-2,3-difluorophenol**

Cat. No.: **B150618**

[Get Quote](#)

An In-depth Technical Guide to **4-Butoxy-2,3-difluorophenol**

This technical guide provides comprehensive information on **4-Butoxy-2,3-difluorophenol**, a key fluorinated organic intermediate. It is intended for researchers, scientists, and professionals involved in drug development, agrochemical synthesis, and material science. This document covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, its role as a synthetic building block, and essential safety information.

Chemical Identity and Properties

The accepted IUPAC name for the compound is **4-Butoxy-2,3-difluorophenol**. It belongs to the class of aromatic compounds, specifically a difluorinated alkyl aryl ether. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable synthon.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-Butoxy-2,3-difluorophenol	Internal
CAS Number	136239-68-4	[1]
Molecular Formula	C ₁₀ H ₁₂ F ₂ O ₂	[2]
Molecular Weight	202.20 g/mol	[2]
Physical Form	Solid (Predicted)	[2]
Purity	≥96-97% (Typical)	[1] [3]

| Melting/Boiling Point| Data not readily available | |

Note: Molecular formula and weight are based on the isomeric compound 4-n-Butoxy-2,6-difluorophenol, as they share the same composition.[\[2\]](#)

Safety and Handling

4-Butoxy-2,3-difluorophenol is a chemical intermediate intended for research and development purposes.[\[1\]](#) Users must adhere to standard laboratory safety practices, including the use of a chemical fume hood, personal protective equipment (PPE), and ensuring adequate ventilation.[\[1\]](#)

Table 2: GHS Hazard Information (Inferred from Analogous Compounds)

Hazard Class	Statement	Precautionary Codes (Examples)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P317, P330, P501
Skin Corrosion/Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P317

| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

Note: This data is based on the GHS classification for the closely related analog 4-Ethoxy-2,3-difluorophenol and should be used for guidance only.[\[4\]](#) A substance-specific safety data sheet (SDS) should always be consulted.

Handling and Storage:

- Handling: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[1\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[1\]](#) Keep away from heat, sparks, and open flames.[\[5\]](#) Take measures to prevent the buildup of electrostatic charge.[\[1\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[1\]](#) Keep the container tightly closed.[\[1\]](#)

Experimental Protocols: Synthesis

The most direct and common method for preparing **4-Butoxy-2,3-difluorophenol** is via the Williamson ether synthesis. This S_N2 reaction involves the deprotonation of the starting phenol, 2,3-difluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic butyl halide, such as 1-bromobutane.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Proposed Synthesis of 4-Butoxy-2,3-difluorophenol

This protocol is adapted from established procedures for the synthesis of analogous aryl ethers.[\[6\]](#)[\[8\]](#)

Materials and Reagents:

- 2,3-Difluorophenol (1.0 eq)
- 1-Bromobutane (1.05 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetone or N,N-Dimethylformamide (DMF), anhydrous

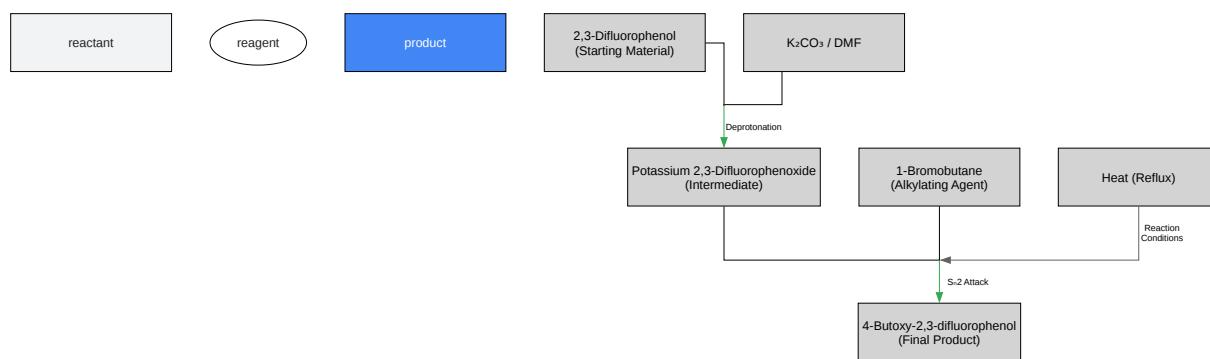
- Diethyl ether or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate

Equipment:

- Dry round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

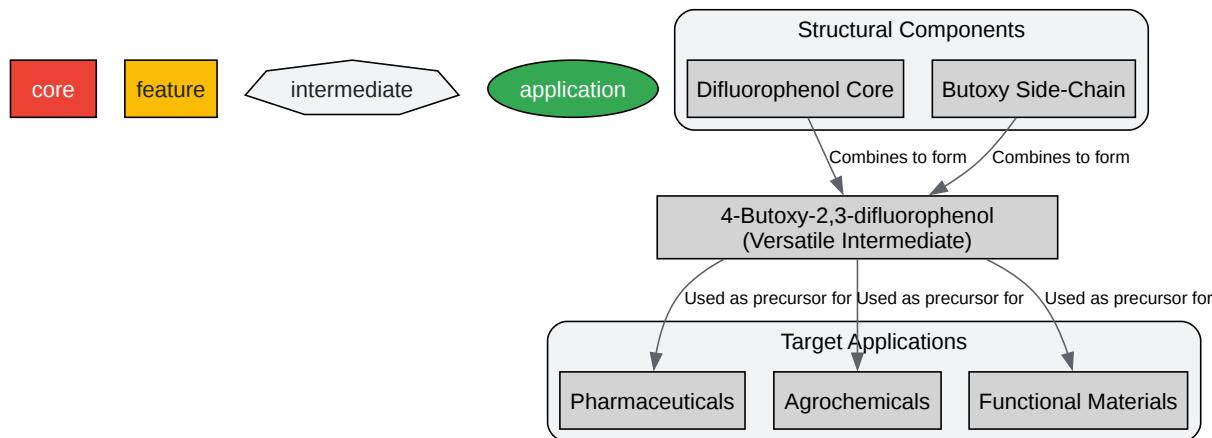
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous acetone or DMF.
- Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
- Alkyl Halide Addition: Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture using a dropping funnel.
- Reaction: Heat the mixture to reflux (for acetone, $\sim 56^\circ C$) or at an elevated temperature (for DMF, $\sim 60-80^\circ C$) and maintain for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).


- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally, brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: If necessary, purify the crude **4-Butoxy-2,3-difluorophenol** by column chromatography on silica gel.

Applications and Workflow Visualization

4-Butoxy-2,3-difluorophenol is not typically an end-product but rather a versatile intermediate. The difluorophenol moiety serves as a key structural motif in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.^{[4][9]} Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.

Synthesis Workflow Diagram


The following diagram illustrates the proposed Williamson ether synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-Butoxy-2,3-difluorophenol**.

Role as a Synthetic Building Block

This compound is a strategic building block that combines three key structural features: a stable aromatic core, reactivity-modulating fluorine atoms, and a functionalizable butoxy side-chain. This combination makes it a valuable precursor for creating diverse and complex target molecules.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **4-Butoxy-2,3-difluorophenol** as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2abiotech.net [2abiotech.net]
- 2. 4-n-Butoxy-2,6-difluorophenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 4-Butoxy-2,3-difluorophenol - 芳香化合物 - 西典实验 [seedior.com]
- 4. 4-Ethoxy-2,3-difluorophenol | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. francis-press.com [francis-press.com]
- 9. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 4-Butoxy-2,3-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150618#iupac-name-for-4-butoxy-2-3-difluorophenol\]](https://www.benchchem.com/product/b150618#iupac-name-for-4-butoxy-2-3-difluorophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com